molecular formula C19H26Cl2N2O B593615 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide CAS No. 763023-14-9

3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide

Cat. No.: B593615
CAS No.: 763023-14-9
M. Wt: 369.3 g/mol
InChI Key: WTOAYCRIVUCNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for AH 7959 are not widely documented in public literature. it is known that the compound is available as a crystalline solid with a purity of ≥98%

Scientific Research Applications

AH 7959 is primarily used as an analytical reference standard in scientific research . Its applications include:

    Chemistry: Used as a reference material for analytical methods development and validation.

    Biology: Studied for its structural properties and lack of analgesic effects in biological assays.

    Medicine: Investigated for its potential interactions with opioid receptors, although it is not used as a therapeutic agent.

    Industry: Utilized in forensic science for the identification and quantification of substances in various samples.

Mechanism of Action

Unlike AH 7921, AH 7959 does not exhibit analgesic effects in mice, suggesting that it may not effectively interact with opioid receptors or may have a different binding affinity . The molecular targets and pathways involved in its action are not fully understood and would require further research.

Comparison with Similar Compounds

AH 7959 is often compared to its related compound AH 7921. While both are structurally categorized as opioids, AH 7959 is unique in its lack of analgesic effects . Other similar compounds include:

    AH 7921: Known for its analgesic properties.

    U-47700: Another synthetic opioid with analgesic effects.

    Fentanyl: A potent synthetic opioid used for pain management.

AH 7959 stands out due to its specific lack of analgesic activity, making it a valuable reference standard for research purposes.

Properties

IUPAC Name

3,4-dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O/c20-16-8-7-15(13-17(16)21)18(24)22-14-19(9-3-1-4-10-19)23-11-5-2-6-12-23/h7-8,13H,1-6,9-12,14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOAYCRIVUCNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342404
Record name 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763023-14-9
Record name 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Reactant of Route 3
Reactant of Route 3
3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Reactant of Route 4
Reactant of Route 4
3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Reactant of Route 6
Reactant of Route 6
3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.